(2-(tert-Butyl)-1H-indol-5-yl)methanamine
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Overview
Description
(2-(tert-Butyl)-1H-indol-5-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the tert-butyl group in the structure enhances the compound’s lipophilicity, which can influence its biological activity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction proceeds under mild conditions and results in the formation of the desired indole derivative.
Industrial Production Methods
Industrial production of (2-(tert-Butyl)-1H-indol-5-yl)methanamine may involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-1H-indol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
(2-(tert-Butyl)-1H-indol-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Indole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-tert-Butoxyphenyl)methanamine: Similar in structure but with an oxygen atom in place of the nitrogen.
tert-Butylamine: A simpler amine with a tert-butyl group.
tert-Butyl alcohol: An alcohol with a tert-butyl group.
Uniqueness
(2-(tert-Butyl)-1H-indol-5-yl)methanamine is unique due to the presence of both the indole ring and the tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H18N2 |
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Molecular Weight |
202.30 g/mol |
IUPAC Name |
(2-tert-butyl-1H-indol-5-yl)methanamine |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)12-7-10-6-9(8-14)4-5-11(10)15-12/h4-7,15H,8,14H2,1-3H3 |
InChI Key |
MIGNIBQVSSWZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)CN |
Origin of Product |
United States |
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